
L-Leucinamide, N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide is a complex peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a furanylcarbonyl group attached to a sequence of amino acids, including leucine, isoleucine, glycine, and arginine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as HPLC are employed to isolate the desired peptide from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The furanylcarbonyl group can be oxidized to form furan derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Furan derivatives and oxidized amino acids.
Reduction: Reduced carbonyl groups leading to alcohols or amines.
Substitution: Modified peptides with new functional groups attached to the amino acid side chains.
Aplicaciones Científicas De Investigación
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity, potentially modulating their activity. The furanylcarbonyl group may also play a role in enhancing the compound’s stability and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Furanylcarbonyl)glycine: A simpler compound with a similar furanylcarbonyl group but lacking the peptide sequence.
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide methyl ester: A methyl ester derivative with slightly different properties.
Uniqueness
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucinamide stands out due to its complex peptide structure, which provides multiple points of interaction with biological targets. This complexity allows for more precise modulation of biological processes compared to simpler compounds.
Propiedades
Número CAS |
634179-68-3 |
|---|---|
Fórmula molecular |
C31H53N9O7 |
Peso molecular |
663.8 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C31H53N9O7/c1-7-19(6)25(40-28(44)22(15-18(4)5)39-29(45)23-11-9-13-47-23)30(46)36-16-24(41)37-20(10-8-12-35-31(33)34)27(43)38-21(26(32)42)14-17(2)3/h9,11,13,17-22,25H,7-8,10,12,14-16H2,1-6H3,(H2,32,42)(H,36,46)(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,33,34,35)/t19-,20-,21-,22-,25-/m0/s1 |
Clave InChI |
OMNKRNJFOMUHDI-XHVFSLISSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1 |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


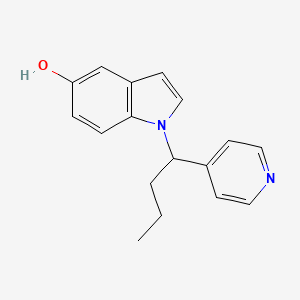
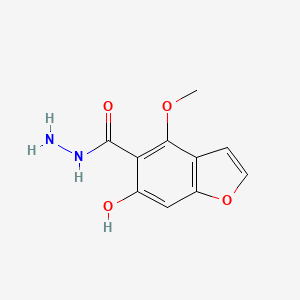
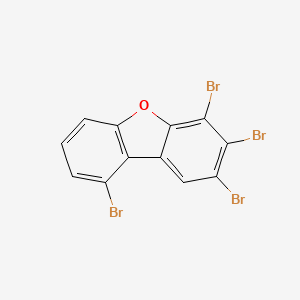
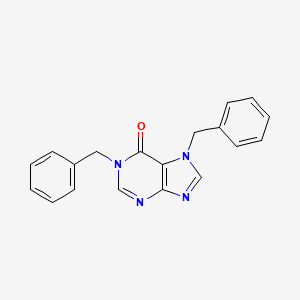
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
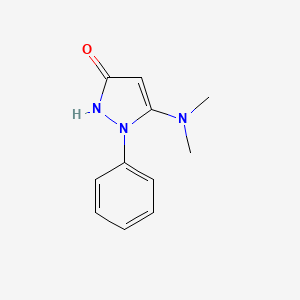
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
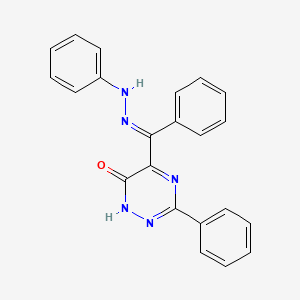
![Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate](/img/structure/B12904507.png)
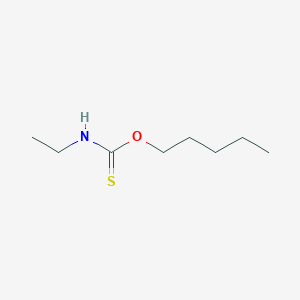
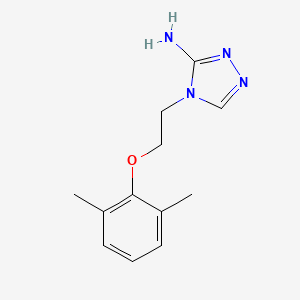
![4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12904542.png)


